4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine
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Overview
Description
4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,4-difluorophenylmethyl group and a pyrimidine ring substituted with a methyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Mechanism of Action
Target of Action
The primary targets of 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 .
Biochemical Pathways
The inhibition of ENTs affects the uptake of nucleosides, which are essential components of nucleotides . This can impact nucleotide synthesis and the regulation of adenosine function .
Pharmacokinetics
The irreversible and non-competitive inhibition suggests that once the compound binds to the ents, it remains bound and continues to inhibit their function .
Result of Action
The result of the compound’s action is the inhibition of ENTs, which leads to a decrease in the uptake of nucleosides . This can affect nucleotide synthesis and the regulation of adenosine function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with the 2,4-difluorophenylmethyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 2,4-difluorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Pyrimidine Ring: The substituted piperazine is then reacted with a pyrimidine precursor, such as 2-chloro-6-methylpyrimidine, under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated products.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other chemical products.
Comparison with Similar Compounds
Similar Compounds
4-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine: Similar structure but with a single fluorine atom.
4-{4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine: Similar structure but with chlorine atoms instead of fluorine.
4-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidine: Similar structure but with methyl groups instead of fluorine.
Uniqueness
The presence of the 2,4-difluorophenylmethyl group in 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine imparts unique chemical and biological properties compared to its analogs. The fluorine atoms can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]-6-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4/c1-12-8-16(20-11-19-12)22-6-4-21(5-7-22)10-13-2-3-14(17)9-15(13)18/h2-3,8-9,11H,4-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWBYPWBTZCZEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)CC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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